molecular formula C13H16O2 B2446255 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran CAS No. 194861-23-9

2-(benzyloxymethyl)-3,4-dihydro-2H-pyran

Cat. No. B2446255
CAS RN: 194861-23-9
M. Wt: 204.269
InChI Key: LGYFHVWBJDKUTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields. The synthesis of a compound can often be found in the scientific literature .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s reactivity and stability .

Scientific Research Applications

Synthesis and Biological Activity

  • β-Lapachone Derivatives : A study focused on synthesizing derivatives of β-lapachone, a naturally occurring compound related to 3,4-dihydro-2H-pyran. These derivatives were evaluated for their activities in tumor models, including their ability to inhibit RNA-dependent DNA polymerase and impact on the survival time of mice with Rauscher leukemia (Schaffner-Sabba et al., 1984).

Synthesis Methods

  • One-Pot Synthesis of 2-Amino-4H-Pyrans : The development of an efficient one-pot synthesis method for 2-amino-4H-pyran derivatives, which are significant in medicinal chemistry, was reported. This method involved reactions that yielded compounds used as anti-cancer and antihypertensive agents (Zonouzi et al., 2006).

  • Multi-Component Synthesis Approach : A study described a novel, efficient one-pot, two-step synthesis approach for certain dihydrothiazol-4-yl and dihydro-2H-pyran derivatives. These compounds hold potential in various chemical applications due to their structure and synthesis process (Bade & Vedula, 2015).

Antioxidative and Antihypertensive Activities

  • Antioxidative O-Heterocyclic Analogues : Research on the intertidal seaweed Sargassum wightii led to the discovery of antioxidative O-heterocyclic analogues containing the 2H-pyran structure. These compounds showed potential as natural antioxidant and antihypertensive agents (Maneesh & Chakraborty, 2018).

Polymer Synthesis

  • Polymerization of 2H-Pyrans : A study detailed the ring-opening polymerization of various substituted 3,4-dihydro-2H-pyrans, leading to the synthesis of alternating head-to-head vinyl copolymers. These polymers exhibit unique thermal and physical properties, making them of interest in materials science (Lee & Cho, 1987).

Synthetic Applications

  • 2H-Pyran-2-ones as Building Blocks : A review highlighted the significance of 2H-pyran-2-ones, closely related to 3,4-dihydro-2H-pyran, as building blocks in synthesizing various heterocycles. These compounds are important for creating molecular diversity in organic chemistry (Pratap & Ram, 2017).

Mechanism of Action

This term is often used in the context of drugs to describe how they exert their effects at the molecular level. It could involve binding to a specific receptor or enzyme, for example .

Safety and Hazards

This information can often be found in a compound’s Material Safety Data Sheet (MSDS). It includes information on the compound’s toxicity, flammability, and environmental impact, as well as precautions for safe handling and storage .

properties

IUPAC Name

2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-3,5-7,9,13H,4,8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYFHVWBJDKUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC=C1)COCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, bis(tricyclohexylphosphine)benzylidine ruthenium(IV) chloride—Grubbs 1 generation catalyst (0.5 g, 0.54 mmol) was added in one portion to a stirred solution of ((2-(allyloxy)pent-4-enyloxy)methyl)benzene (12) (4 g, 17.2 mmol) in toluene (200 mL). The resulting mixture was heated at 50° C. under N2 for 2 hours before isopropanol (18 mL) and NaOH (0.17 g) were added. The mixture was then heated at 120° C. overnight. The solvent was evaporated and the residue was purified over silica gel using Et2O and hexane to give 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran (13).
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(tricyclohexylphosphine)benzylidine ruthenium(IV) chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
((2-(allyloxy)pent-4-enyloxy)methyl)benzene
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, bis(tricyclohexylphosphine) benzylidine ruthenium(IV) chloride—Grubbs 1 generation catalyst (0.5 g, 0.54 mmol) was added in one portion to a stirred solution of ((2-(allyloxy)pent-4-enyloxy)methyl)benzene (12) (4 g, 17.2 mmol) in toluene (200 mL). The resulting mixture was heated at 50° C. under N2 for 2 hours before isopropanol (18 mL) and NaOH (0.17 g) were added. The mixture was then heated at 120° C. overnight. The solvent was evaporated and the residue was purified over silica gel using Et2O and hexane to give 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran (13).
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
((2-(allyloxy)pent-4-enyloxy)methyl)benzene
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

3,4-Dihydro-2H-pyran-2-ylmethanol (5.0 g) was dissolved in tetrahydrofuran (100 ml). 55% Sodium hydride (2.3 g) and benzyl bromide (8.2 g) were added under ice-cooling, followed by stirring for 17 hours. A saturated aqueous ammonium chloride solution was added, followed by extraction with ethyl acetate and washing with brine. The organic layer was dried over anhydrous sodium sulfate and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane) to give the title compound (8.5 g) as a pale yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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